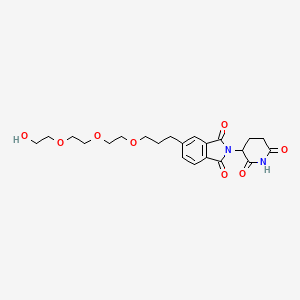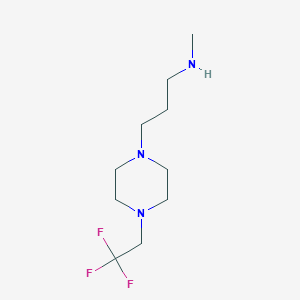
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and an ethylsulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of a benzene derivative followed by the introduction of the ethylsulfonyl group. The general steps are as follows:
Bromination: The benzene ring is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Introduction of Ethylsulfonyl Group: The resulting compound is then reacted with ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base such as pyridine to introduce the ethylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include sulfone derivatives.
Reduction: Products include dehalogenated compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and ethylsulfonyl makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups into the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-chloro-2-methylbenzene
- 1-Chloro-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
2-Bromo-1-chloro-4-((ethylsulfonyl)methyl)benzene is unique due to the combination of bromine, chlorine, and ethylsulfonyl groups on the benzene ring. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H10BrClO2S |
|---|---|
Peso molecular |
297.60 g/mol |
Nombre IUPAC |
2-bromo-1-chloro-4-(ethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H10BrClO2S/c1-2-14(12,13)6-7-3-4-9(11)8(10)5-7/h3-5H,2,6H2,1H3 |
Clave InChI |
XCPGQHLUIFZEFI-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC1=CC(=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)





![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)

![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)


